1-ethyl-5-iodo-4-methyl-1H-imidazole
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Overview
Description
“1-ethyl-5-iodo-4-methyl-1H-imidazole” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole .
Synthesis Analysis
Imidazole derivatives can be synthesized using various methods. For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It also contains an iodine atom and a methyl group .Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 314.2±22.0 °C, and its predicted density is 1.79±0.1 g/cm3 . Its predicted pKa value is 5.90±0.61 .Scientific Research Applications
1. Synthesis and Structural Analysis
1-Ethyl-5-iodo-4-methyl-1H-imidazole and its derivatives are primarily involved in the synthesis of complex molecular structures. For instance, the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to planar molecules linked through hydrogen bonding into a three-dimensional network, a finding significant in understanding molecular interactions and designing pharmaceuticals (Wu, Liu, & Ng, 2005).
2. Coordination Chemistry and Catalysis
Compounds containing the 1-ethyl-1H-imidazole moiety play a crucial role in coordination chemistry and catalysis. For instance, they are involved in forming complexes with metals such as copper, which exhibit unique electronic and geometric configurations. These complexes are not only significant in understanding the metal-ligand interaction but also have implications in catalysis and material science (Banerjee et al., 2013).
3. Building Blocks in Medical Chemistry
Imidazole derivatives, including those related to this compound, are commonly used as building blocks in medical chemistry. They serve as precursors in synthesizing various biologically active molecules, highlighting their importance in drug discovery and development (Orhan, Kose, Alkan, & Öztürk, 2019).
4. Corrosion Inhibition
Certain imidazole derivatives demonstrate corrosion inhibition properties, making them valuable in protecting industrial materials. By altering the substituents on the imidazole ring, researchers can enhance these properties, indicating the versatility and potential industrial applications of these compounds (Ammal, Prajila, & Joseph, 2018).
5. Synthesis of Imidazolium Derivatives
This compound is involved in synthesizing various imidazolium derivatives. These derivatives are significant in many fields, including organic synthesis, catalysis, and material science, due to their stability and versatile chemical properties (Zang, Su, Mo, Cheng, & Jun, 2010).
Future Directions
The future directions for “1-ethyl-5-iodo-4-methyl-1H-imidazole” and other imidazole derivatives could involve their use in the development of new drugs, given their broad range of chemical and biological properties . They could also be used in the synthesis of PET tracers for imaging brain enzymes .
Properties
IUPAC Name |
1-ethyl-5-iodo-4-methylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-3-9-4-8-5(2)6(9)7/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQQZSDHKRXPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=C1I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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